Cas no 2624417-69-0 ((2,3-Difluoro-4-isopropoxyphenyl)(methyl)sulfane)

(2,3-Difluoro-4-isopropoxyphenyl)(methyl)sulfane Chemical and Physical Properties
Names and Identifiers
-
- (2,3-Difluoro-4-isopropoxyphenyl)(methyl)sulfane
-
- Inchi: 1S/C10H12F2OS/c1-6(2)13-7-4-5-8(14-3)10(12)9(7)11/h4-6H,1-3H3
- InChI Key: MCAXVDIPLZJDQY-UHFFFAOYSA-N
- SMILES: S(C([H])([H])[H])C1C([H])=C([H])C(=C(C=1F)F)OC([H])(C([H])([H])[H])C([H])([H])[H]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 178
- XLogP3: 3.4
- Topological Polar Surface Area: 34.5
(2,3-Difluoro-4-isopropoxyphenyl)(methyl)sulfane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR022IIN-1g |
(2,3-Difluoro-4-isopropoxyphenyl)(methyl)sulfane |
2624417-69-0 | 95% | 1g |
$800.00 | 2025-02-13 | |
Aaron | AR022IIN-250mg |
(2,3-Difluoro-4-isopropoxyphenyl)(methyl)sulfane |
2624417-69-0 | 95% | 250mg |
$500.00 | 2025-02-13 |
(2,3-Difluoro-4-isopropoxyphenyl)(methyl)sulfane Related Literature
-
2. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
Additional information on (2,3-Difluoro-4-isopropoxyphenyl)(methyl)sulfane
Compound CAS No 2624417-69-0: (2,3-Difluoro-4-isopropoxyphenyl)(methyl)sulfane
The compound with CAS No 2624417-69-0, known as (2,3-Difluoro-4-isopropoxyphenyl)(methyl)sulfane, is a fascinating molecule that has garnered attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a methyl group with a phenyl ring substituted with fluorine atoms and an isopropoxy group. The sulfur atom serves as the central connecting point, creating a sulfane functional group.
Recent studies have highlighted the potential of (2,3-Difluoro-4-isopropoxyphenyl)(methyl)sulfane in various applications, particularly in the development of advanced materials and pharmaceuticals. Its electronic properties and structural versatility make it a valuable component in the synthesis of novel compounds with tailored functionalities.
The synthesis of (2,3-Difluoro-4-isopropoxyphenyl)(methyl)sulfane involves a multi-step process that typically begins with the preparation of the aryl halide precursor. This is followed by a coupling reaction to introduce the sulfur atom and methyl group. Researchers have optimized this process to achieve higher yields and better purity, ensuring that the compound meets the stringent requirements of modern chemical applications.
In terms of chemical properties, (2,3-Difluoro-4-isopropoxyphenyl)(methyl)sulfane exhibits remarkable stability under standard conditions. Its ability to withstand harsh chemical environments makes it suitable for use in demanding industrial processes. Additionally, the compound's solubility in various solvents has been extensively studied, providing valuable insights into its potential for use in drug delivery systems and other biomedical applications.
The fluorine atoms present in the molecule contribute significantly to its electronic characteristics. These atoms enhance the molecule's reactivity and selectivity in certain reactions, making it an attractive candidate for use in catalytic processes. Recent research has explored the role of fluorine substitution in modulating the electronic properties of sulfane derivatives, with promising results that could pave the way for new applications.
The isopropoxy group attached to the phenyl ring adds another layer of complexity to the molecule's structure. This group not only influences the molecule's physical properties but also plays a crucial role in determining its reactivity under different conditions. Studies have shown that the presence of this group can significantly affect the molecule's ability to participate in nucleophilic or electrophilic reactions.
One of the most exciting developments involving (2,3-Difluoro-4-isopropoxyphenyl)(methyl)sulfane is its potential use in drug design. Researchers have investigated its ability to act as a scaffold for constructing bioactive molecules with specific pharmacological properties. The compound's unique combination of functional groups makes it an ideal candidate for exploring new therapeutic agents targeting various diseases.
In conclusion, (2,3-Difluoro-4-isopropoxyphenyl)(methyl)sulfane (CAS No 2624417-69-0) stands out as a versatile and intriguing compound with a wide range of potential applications. Its distinctive structure and chemical properties continue to inspire innovative research across multiple disciplines, ensuring that this compound remains at the forefront of chemical science.
2624417-69-0 ((2,3-Difluoro-4-isopropoxyphenyl)(methyl)sulfane) Related Products
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)



